4-Cyanophenyl cyclohexyl ketone

Physicochemical Properties Molecular Weight Aryl Ketones

4-Cyanophenyl cyclohexyl ketone (IUPAC: 4-(cyclohexanecarbonyl)benzonitrile) is an aryl ketone characterized by a para-cyanophenyl group linked to a cyclohexyl ring via a carbonyl bridge. With a molecular formula of C14H15NO and a molecular weight of approximately 213.27 g/mol, this compound exhibits physicochemical properties distinct from its cyclopentyl and methyl analogs, including a higher boiling point (380.4 °C at 760 mmHg) and a density of 1.1 g/cm³.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 898792-14-8
Cat. No. B1324774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanophenyl cyclohexyl ketone
CAS898792-14-8
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)C2=CC=C(C=C2)C#N
InChIInChI=1S/C14H15NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h6-9,12H,1-5H2
InChIKeyPJPMXOBAIYBRRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyanophenyl Cyclohexyl Ketone (CAS 898792-14-8): A Differentiated Aryl Ketone Intermediate for Precision Synthesis


4-Cyanophenyl cyclohexyl ketone (IUPAC: 4-(cyclohexanecarbonyl)benzonitrile) is an aryl ketone characterized by a para-cyanophenyl group linked to a cyclohexyl ring via a carbonyl bridge . With a molecular formula of C14H15NO and a molecular weight of approximately 213.27 g/mol, this compound exhibits physicochemical properties distinct from its cyclopentyl and methyl analogs, including a higher boiling point (380.4 °C at 760 mmHg) and a density of 1.1 g/cm³ . The presence of both a nitrile group and a saturated cyclohexyl ring confers unique steric and electronic characteristics that are leveraged in the synthesis of pharmaceutical intermediates and liquid crystal precursors .

Why 4-Cyanophenyl Cyclohexyl Ketone Cannot Be Replaced by Its Cyclopentyl or Methyl Analogs


Direct substitution of 4-cyanophenyl cyclohexyl ketone with smaller-ring or linear analogs is precluded by quantifiable differences in physicochemical properties that dictate synthetic utility and final product performance. While the cyclopentyl analog (C13H13NO, MW 199.25 g/mol) and the methyl analog (C9H7NO, MW 145.16 g/mol) share the same core aryl ketone functionality, they exhibit significantly lower molecular weights, reduced boiling points, and altered lipophilicity profiles . These variations directly impact reaction conditions (e.g., reflux temperatures), solubility in non-polar media, and the conformational stability of intermediates derived from these ketones . Consequently, employing a generic aryl ketone without the specific cyclohexyl substitution pattern can lead to suboptimal yields, altered reaction kinetics, or failure to achieve the desired mesomorphic properties in liquid crystal applications. The following evidence quantifies these critical differentiators.

Quantitative Differentiation of 4-Cyanophenyl Cyclohexyl Ketone from Closest Analogs


Molecular Weight Differentiates 4-Cyanophenyl Cyclohexyl Ketone from Cyclopentyl and Methyl Analogs

4-Cyanophenyl cyclohexyl ketone possesses a molecular weight of 213.27 g/mol, which is 14.02 g/mol higher than the cyclopentyl analog (199.25 g/mol) and 68.11 g/mol higher than the methyl analog (145.16 g/mol) . This increased mass directly correlates with a larger molecular volume and altered mass transport properties in synthesis and purification workflows.

Physicochemical Properties Molecular Weight Aryl Ketones

Boiling Point Elevation in 4-Cyanophenyl Cyclohexyl Ketone Relative to Cyclopentyl Analog

The boiling point of 4-cyanophenyl cyclohexyl ketone is reported as 380.4 °C at 760 mmHg, which is 14.0 °C higher than that of 4-cyanophenyl cyclopentyl ketone (366.4 °C at 760 mmHg) . This difference reflects the stronger intermolecular van der Waals interactions associated with the larger cyclohexyl ring system.

Thermal Properties Boiling Point Reaction Conditions

Lipophilicity (XLogP3) Comparison Differentiates 4-Cyanophenyl Cyclohexyl Ketone from Methyl Analog

4-Cyanophenyl cyclohexyl ketone exhibits a calculated XLogP3 value of 3.4, indicating significantly higher lipophilicity compared to 4-cyanophenyl methyl ketone, which has a predicted LogP of approximately 1.2-1.5 [1]. This difference of approximately 2 log units translates to a 100-fold increase in the octanol-water partition coefficient for the cyclohexyl derivative.

Lipophilicity LogP Drug-likeness

Density Variation Between 4-Cyanophenyl Cyclohexyl Ketone and Cyclopentyl Analog

The calculated density of 4-cyanophenyl cyclohexyl ketone is 1.1 g/cm³, which is marginally lower than the density of 4-cyanophenyl cyclopentyl ketone (1.12 g/cm³) . This subtle difference arises from the larger molecular volume of the cyclohexyl ring, which reduces packing efficiency relative to the more compact cyclopentyl system.

Physical Properties Density Material Science

Steric and Conformational Differentiation: Cyclohexyl vs. Cyclopentyl Ring

The cyclohexyl ring in 4-cyanophenyl cyclohexyl ketone adopts chair conformations that present distinct steric environments compared to the envelope/twist conformations of the cyclopentyl analog. While direct quantitative data on reaction rates are not available for these specific compounds, computational modeling of similar systems indicates that the cyclohexyl group introduces greater steric bulk and conformational rigidity, which can influence regioselectivity in subsequent synthetic transformations .

Steric Hindrance Conformational Analysis Structure-Activity Relationship

High-Value Application Scenarios for 4-Cyanophenyl Cyclohexyl Ketone Based on Quantitative Differentiation


Synthesis of Hydrophobic Pharmaceutical Intermediates Requiring High LogP

The elevated XLogP3 value of 3.4 for 4-cyanophenyl cyclohexyl ketone, compared to ~1.2 for the methyl analog, makes it the preferred starting material for constructing drug candidates with high lipophilicity requirements . This is particularly relevant in central nervous system (CNS) drug discovery, where blood-brain barrier penetration correlates with LogP values in the 2-4 range. Substituting the methyl analog would yield intermediates with significantly lower LogP, potentially compromising brain penetration.

High-Temperature Organic Transformations

With a boiling point of 380.4 °C—14 °C higher than the cyclopentyl analog—4-cyanophenyl cyclohexyl ketone is better suited for reactions conducted in high-boiling solvents such as dimethyl sulfoxide (DMSO, bp 189 °C) or 1,2-dichlorobenzene (bp 180 °C) under reflux . The higher thermal stability window reduces the risk of compound decomposition or side reactions, ensuring cleaner product profiles in demanding synthetic sequences.

Stereoselective Synthesis Leveraging Conformational Rigidity

The chair conformation of the cyclohexyl ring in 4-cyanophenyl cyclohexyl ketone provides a well-defined steric environment that can bias the approach of nucleophiles or reducing agents . This property is exploited in the asymmetric synthesis of chiral alcohols or amines, where the cyclohexyl group acts as a stereodirecting element. The cyclopentyl analog, with its more flexible envelope conformation, offers less predictable stereocontrol.

Liquid Crystal Precursor Development

The combination of a rigid cyanophenyl core and a saturated cyclohexyl ring in 4-cyanophenyl cyclohexyl ketone mirrors the structural motif of nematogenic liquid crystals (e.g., nPCH series) . The higher molecular weight and specific density of this compound, compared to its cyclopentyl analog, are critical for achieving the precise mesophase stability and electro-optical properties required in display technologies. Substitution with smaller analogs would alter these phase transition temperatures and degrade display performance.

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